Serdexmethylphenidate chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1996626-30-2 |
|---|---|
Molecular Formula |
C25H30ClN3O8 |
Molecular Weight |
536.0 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride |
InChI |
InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1 |
InChI Key |
GONQEUJYYMYNMN-HWAJWLCKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Synthetic Chemistry and Process Development
Precursor Synthesis: Dexmethylphenidate (B1218549) Hydrochloride Elaboration Pathways
The synthesis of dexmethylphenidate hydrochloride is a critical first step in the production of serdexmethylphenidate (B610792) chloride. Various methods have been developed to produce this precursor with high purity and enantiomeric excess.
Chiral Resolution Methodologies for Enantiomeric Purity
Achieving high enantiomeric purity is paramount in the synthesis of dexmethylphenidate. One common approach involves the chiral resolution of a racemic mixture of threo-methylphenidate. chemicalbook.com This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-para-toluoyl-D-tartaric acid (DPTTA) or dibenzoyl-D-tartaric acid (D-DBTA). chemicalbook.comomicsonline.org
In a typical process, racemic methylphenidate free base is treated with the chiral agent. omicsonline.org The resulting diastereomeric salt of the desired (2R,2'R)-(+)-threo-methylphenidate precipitates, allowing for its separation by filtration. omicsonline.org Subsequent treatment with a base, like aqueous sodium hydroxide, breaks the salt and yields the free base of dexmethylphenidate. chemicalbook.com This method has been reported to achieve enantiomeric excess (ee) values greater than 99%. chemicalbook.com
Another strategy involves the asymmetric hydrogenation of tetrasubstituted exocyclic olefins using an Iridium catalyst. chinesechemsoc.org This method can produce dexmethylphenidate with high enantioselectivity and diastereoselectivity. chinesechemsoc.org
Optimization of Reaction Conditions for Precursor Production
Several synthetic routes to dexmethylphenidate hydrochloride have been optimized for large-scale production. One common pathway starts with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to form a racemic nitrile intermediate. chemicalbook.com This is followed by hydration to an amide, reduction of the pyridine (B92270) ring, and epimerization to favor the desired threo diastereomer. chemicalbook.com
A scalable synthesis method involves the reaction of 2-chloropyridine and phenylacetonitrile, followed by hydrolysis, hydrogenation, configuration inversion, chiral resolution, methyl esterification, and salification to produce high-purity dexmethylphenidate hydrochloride. researchgate.netccsenet.org Neutralization of the hydrochloride salt then yields the dexmethylphenidate free base with over 99% purity. researchgate.netccsenet.org
| Parameter | Value | Reference |
| Overall Yield | 23% | newdrugapprovals.orgresearchgate.net |
| Purity | ~99.9% | newdrugapprovals.orgresearchgate.net |
| Enantiomeric Excess | >99% | chemicalbook.com |
Serdexmethylphenidate Chloride Conjugation Strategies
The final step in the synthesis is the conjugation of dexmethylphenidate with the nicotinoyl-L-serine moiety to form this compound.
Carbamate (B1207046) Bond Formation and Mechanistic Aspects
The formation of the carbamate bond is a key step in linking dexmethylphenidate to the nicotinoyl-L-serine promoiety. This bond is designed to be stable in acidic and basic media, which controls the rate of release of the active dexmethylphenidate. fda.govregulations.gov The synthesis involves treating dexmethylphenidate hydrochloride with a chloroformate in the presence of a base to install a carboxymethylene unit. chemicalbook.com This intermediate is then reacted with the protected nicotinoyl-L-serine moiety. chemicalbook.com The carbamate linkage between dexmethylphenidate and the methylene-nicotinoyl serine makes serdexmethylphenidate a new molecular entity. fda.gov
Integration of Nicotinoyl-L-serine Moiety
The nicotinoyl-L-serine component is prepared separately. O-t-Bu-protected L-serine is coupled with nicotinic acid using a coupling reagent like propylphosphonic anhydride. chemicalbook.com This bis-O-t-Bu-protected nicotinoyl-L-serine is then reacted with the activated dexmethylphenidate intermediate. chemicalbook.com The reaction of Nicotinoyl-Ser(tBu)OtBu with a carbamate intermediate in acetone, with the addition of sodium iodide, is refluxed to form the protected serdexmethylphenidate. google.com
Process Scale-Up Considerations and Yield Enhancement Research
For commercial production, the synthesis of this compound is performed in a multi-step process. regulations.gov The synthesis starts with dexmethylphenidate, a schedule II controlled substance. fda.gov The crude this compound is synthesized and then purified. google.com The final steps involve acidification with HCl in dioxane and crystallization from a solvent system like methyl isobutyl ketone (MIBK)/heptane to afford the final product. chemicalbook.com Research continues to optimize this process for yield and purity on an industrial scale.
Stereochemical Control and Diastereomeric Ratios in Synthesis
The synthesis of this compound places significant emphasis on stereochemical control to isolate the desired d-threo-isomer, which is primarily responsible for the compound's pharmacological activity. guidechem.comgoogle.com The stereochemistry of the final product is intrinsically linked to the synthesis of its precursor, dexmethylphenidate, which possesses two chiral centers, leading to four possible stereoisomers: d-erythro, l-erythro, d-threo, and l-threo. google.comwikipedia.org
A common synthetic route to dexmethylphenidate hydrochloride begins with the coupling of benzyl cyanide and 2-chloropyridine to form a racemic nitrile, which is then hydrated to the corresponding amide. guidechem.comchemicalbook.com A critical step involves the catalytic hydrogenation of the pyridine ring using a platinum(IV) oxide (PtO2) catalyst. This reduction is not highly diastereoselective, typically yielding a mixture of the erythro and threo diastereomers in a ratio of approximately 4:1. chemicalbook.com
To enrich the desired threo isomer, a process of epimerization is employed. The mixture of diastereomers is treated with a strong base, such as potassium t-butoxide in toluene. guidechem.comchemicalbook.com This step converts the undesired erythro isomer into the more stable and desired threo isomer. Following epimerization, a chiral resolution is performed to separate the enantiomers. This is often achieved by using a chiral resolving agent like dibenzoyl-D-tartaric acid (D-DBTA). guidechem.comchemicalbook.com This process selectively crystallizes the desired d-threo isomer, allowing for its separation and subsequent conversion to the free base. This resolution has been reported to achieve an enantiomeric excess (ee) of greater than 99%. chemicalbook.com
More advanced and efficient methods for establishing stereochemistry involve asymmetric synthesis. One such method is the Iridium-catalyzed asymmetric hydrogenation of tetrasubstituted exocyclic olefins. chinesechemsoc.orgchinesechemsoc.org This approach can produce chiral cyclic β-amino esters, key intermediates for dexmethylphenidate, with high yields and excellent stereoselectivity. chinesechemsoc.org Using specific chiral ligands, such as (R)-f-Binaphane, in the presence of an Iridium catalyst, this method has demonstrated the ability to achieve high diastereomeric ratios (dr) and enantiomeric excesses (ee). chinesechemsoc.org
The following table summarizes the diastereomeric and enantiomeric outcomes of different synthetic strategies for key intermediates.
| Synthetic Step | Method | Catalyst/Reagent | Diastereomeric Ratio (erythro:threo) | Enantiomeric Excess (ee) | Reference |
| Pyridine Reduction | Catalytic Hydrogenation | PtO2 | 4:1 | N/A (Racemic mixture) | chemicalbook.com |
| Epimerization | Base-catalyzed | Potassium t-butoxide | Enriches threo isomer | N/A (Racemic mixture) | guidechem.comchemicalbook.com |
| Chiral Resolution | Chiral Salt Crystallization | Dibenzoyl-D-tartaric acid (D-DBTA) | N/A | >99% (for d-threo isomer) | chemicalbook.com |
| Asymmetric Hydrogenation | Iridium-Catalyzed | [Ir(COD)Cl]2/(R)-f-Binaphane | up to 1:99 | up to 96% | chinesechemsoc.org |
Once the stereochemically pure d-threo-methylphenidate (dexmethylphenidate) is obtained, it is conjugated with the nicotinoyl-L-serine side chain to form serdexmethylphenidate. mdpi.com The synthesis of the side chain itself starts from O-t-Bu-protected L-serine, ensuring the correct stereochemistry is maintained throughout the subsequent coupling reactions. chemicalbook.commdpi.com
Advanced Characterization Techniques for Synthetic Intermediates
The multi-step synthesis of this compound necessitates rigorous characterization of its various synthetic intermediates to ensure purity, identity, and correct stereochemistry. A suite of advanced analytical techniques is employed for this purpose. Novel process intermediates that may be isolated or formed in-situ have been identified during synthesis. newdrugapprovals.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for monitoring reaction progress, determining purity, and quantifying diastereomeric and enantiomeric ratios. nih.govscispace.com Reversed-phase HPLC (RP-HPLC) is commonly used. nih.govijrpc.comresearchgate.net Specific methods have been developed for the simultaneous determination of serdexmethylphenidate and its active metabolite, dexmethylphenidate, as well as their degradation products. nih.gov These methods often utilize columns such as Waters X-bridge Shield RP18 or X-Bridge Phenyl and mobile phases consisting of acetonitrile (B52724) and buffer solutions like phosphate (B84403) or hexane (B92381) sulfonic acid. nih.govijrpc.com UPLC methods offer advantages of faster analysis times and higher resolution. scispace.com
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or UPLC-MS/MS), is a powerful tool for the structural elucidation of intermediates and the identification of impurities and degradation products. researchgate.net It provides molecular weight information that is crucial for confirming the identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is indispensable for the detailed structural characterization of synthetic intermediates. newdrugapprovals.org It provides information about the chemical environment of atoms within the molecule, confirming the covalent structure and stereochemical relationships between different parts of the molecule.
The table below outlines the application of these techniques for the characterization of serdexmethylphenidate and its intermediates.
| Analytical Technique | Application | Specifics (Column, Mobile Phase, etc.) | Reference |
| HPLC-DAD | Simultaneous determination of serdexmethylphenidate and dexmethylphenidate and their degradation products. | Column: Waters X-bridge Shield RP18; Mobile Phase: 5 mM phosphate buffer (pH 5.5): acetonitrile (40:60, v/v); Detection: 220 nm | nih.gov |
| TLC-Densitometry | Simultaneous determination of serdexmethylphenidate and dexmethylphenidate. | Mobile Phase: methanol (B129727): chloroform (B151607) (70:30, v/v); Detection: 220 nm | nih.gov |
| UPLC | Simultaneous estimation of serdexmethylphenidate and dexmethylphenidate. | Mobile Phase: acetonitrile: 0.01N Na2HPO4 (60:40 v/v); Detection: 245 nm | scispace.com |
| RP-HPLC | Simultaneous estimation in bulk and pharmaceutical dosage forms. | Column: X-Bridge Phenyl; Mobile Phase: acetonitrile:hexane sulphonic acid (60:40% v/v); Detection: 236 nm | ijrpc.com |
| RP-HPLC | Method development and validation for simultaneous determination. | Column: Inertsil ODS; Mobile Phase: acetonitrile:0.1% orthophosphoric acid (70:30); Detection: 262 nm | researchgate.net |
| NMR Spectroscopy | Structural characterization of dexmethylphenidate. | ¹H NMR and ¹³C NMR | newdrugapprovals.org |
| UPLC-MS/MS | Characterization of degradation products. | Provides structural confirmation of impurities. | researchgate.net |
Identified synthetic intermediates of serdexmethylphenidate include:
tert-butyl O-(tert-butyl)-N-nicotinoyl-L-serinate newdrugapprovals.org
chloromethyl (R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carboxylate newdrugapprovals.org
3-(((S)-1,3-di-tert-butoxy-1-oxopropan-2-yl)carbamoyl)-1-((((R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carbonyl)oxy)methyl)pyridin-1-ium newdrugapprovals.org
3-(((S)-2-(tert-butoxy)-1-carboxyethyl)carbamoyl)-1-((((R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carbonyl)oxy)methyl)pyridin-1-ium newdrugapprovals.org
These advanced characterization techniques are crucial throughout the process development to ensure the final active pharmaceutical ingredient meets the required quality standards for identity, purity, and stereoisomeric content.
Pharmacological Characterization of Prodrug Activation
Mechanistic Elucidation of Serdexmethylphenidate (B610792) Prodrug Conversion
Enzymatic Hydrolysis Pathways in the Gastrointestinal Tract
Serdexmethylphenidate is designed to be converted to dexmethylphenidate (B1218549) primarily in the lower gastrointestinal (GI) tract. cambridge.orgdrugbank.comregulations.gov While the specific enzymes responsible for this conversion have not been definitively identified, it is understood that this process occurs through enzymatic hydrolysis. aap.orgdrugbank.com This targeted release in the lower GI tract is a key feature of its design, intended to provide a prolonged duration of action. corium.compsychiatrictimes.com The conversion process is gradual, allowing for a sustained release of the active moiety, dexmethylphenidate, throughout the day. corium.comazstarys-pro.com Following its formation in the GI tract, dexmethylphenidate is absorbed and further metabolized in the liver, primarily by carboxylesterase 1A1, to its main inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid). aap.orgdrugbank.comfda.gov
Influence of Localized pH Environments on Prodrug Lability
The stability of serdexmethylphenidate is influenced by the pH of its environment. In vitro studies have demonstrated that serdexmethylphenidate is stable in acidic to neutral conditions, specifically at a pH range of 1 to 8, for up to 24 hours. regulations.govfda.gov Within this range, no significant conversion to dexmethylphenidate or its inactive metabolite, ritalinic acid, was detected. regulations.govfda.gov However, at a higher pH of 9, the compound remains stable for at least one hour, with only minimal conversion to dexmethylphenidate observed after six hours. regulations.govfda.gov At a more alkaline pH of 11, serdexmethylphenidate is rapidly converted to ritalinic acid, with no detectable formation of dexmethylphenidate. regulations.govfda.gov This suggests that the acidic environment of the stomach is unlikely to cause significant degradation of the prodrug. tandfonline.com
Pharmacodynamic Profile of the Intact Prodrug Serdexmethylphenidate
In Vitro Affinity Profiling for Monoaminergic Reuptake Transporters
In vitro binding studies have been conducted to determine the affinity of the intact serdexmethylphenidate prodrug for the primary targets of its active metabolite, the monoamine transporters. These studies have consistently shown that serdexmethylphenidate has a low affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). regulations.govfda.govfda.gov
One study found that at concentrations up to 10 µM, serdexmethylphenidate did not show significant binding to any of the three transporters, with IC50 values greater than 10 µM for all. fda.govfda.govregulations.gov Although there was some inhibition of ligand binding to DAT (33% at 3 µM and 44% at 10 µM), this level of activity is considered minimal. fda.govfda.gov Another screening assay confirmed the limited affinity for DAT, with 41% inhibition at a 10 µM concentration, and showed minimal interaction with 67 other molecular targets. fda.govfda.gov
Table 1: In Vitro Binding Affinity of Serdexmethylphenidate for Human Monoamine Transporters
| Transporter | IC50 Value (µM) | Percent Inhibition at 10 µM |
|---|---|---|
| Dopamine Transporter (DAT) | > 10 | 41-44% |
| Norepinephrine Transporter (NET) | > 10 | Not significant |
| Serotonin Transporter (SERT) | > 10 | Not significant |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacological Action of the Active Metabolite, Dexmethylphenidate
Once serdexmethylphenidate is converted to dexmethylphenidate, the active metabolite exerts its well-established pharmacological effects. Dexmethylphenidate is a central nervous system stimulant that is understood to act primarily by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. aap.orgdrugs.comfda.gov This inhibition of the respective transporters leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. aap.orgwebmd.com The precise mechanism by which this action leads to the therapeutic effects in treating Attention Deficit Hyperactivity Disorder (ADHD) is not fully known. fda.gov
Mechanisms of Dopamine Transporter and Norepinephrine Transporter Inhibition
The therapeutic effects of serdexmethylphenidate are mediated by its active metabolite, d-methylphenidate. drugcentral.orgcambridge.org d-Methylphenidate is a central nervous system stimulant that primarily acts as a reuptake inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). researchgate.net By blocking these transporters, d-MPH increases the concentration of dopamine and norepinephrine in the synaptic cleft, the space between neurons. fda.govdrugbank.comdovepress.com This leads to an enhanced and prolonged action of these neurotransmitters. drugbank.com The primary pharmacological activity is attributed to its high affinity for DAT. researchgate.net
In vitro studies using mouse N2A cells expressing human DAT showed that dexmethylphenidate inhibited the uptake of dopamine with a half-maximal inhibitory concentration (IC50) of 156 nM.
Effects on Extraneuronal Neurotransmitter Concentrations
The inhibition of DAT and NET by d-methylphenidate results in a significant increase in the extraneuronal concentrations of dopamine and norepinephrine. drugbank.comdrugbank.comnih.gov This elevation of catecholamines in brain regions such as the dorsolateral prefrontal cortex is thought to be the mechanism through which it improves functions like attention, concentration, and executive function. cambridge.org The increased availability of these neurotransmitters enhances catecholaminergic neurotransmission, which is a key therapeutic target. patsnap.com
The following table summarizes the primary pharmacological actions of dexmethylphenidate, the active metabolite of serdexmethylphenidate.
| Target | Action | Effect |
| Dopamine Transporter (DAT) | Inhibition of reuptake | Increased synaptic dopamine levels |
| Norepinephrine Transporter (NET) | Inhibition of reuptake | Increased synaptic norepinephrine levels |
Metabolic Pathways and Pharmacokinetic Research
In Vivo Biotransformation of Serdexmethylphenidate (B610792) Chloride
The transformation of serdexmethylphenidate into its active form and subsequent breakdown into inactive compounds is a two-step process.
Serdexmethylphenidate is designed to be pharmacologically inert until it is metabolized into dexmethylphenidate (B1218549). tandfonline.comnih.gov This conversion is believed to happen primarily in the lower gastrointestinal tract. regulations.govdrugbank.comaap.orgrxlist.comcorium.com The specific enzymes responsible for this biotransformation have not been fully identified. drugbank.comrxlist.comcorium.com Preclinical studies in various animal models have confirmed that oral administration of SDX leads to a slower onset of d-MPH exposure compared to direct administration of d-MPH. tandfonline.com Chemically, SDX is a conjugate of d-MPH, attached through a carbamate (B1207046) bond to a linker, which is then connected to a nicotinoyl-serine moiety. fda.gov The release of d-MPH is proposed to occur through hydrolysis. fda.gov
Once dexmethylphenidate is released, it undergoes further metabolism, primarily through de-esterification, to form its main, pharmacologically inactive metabolite, d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid. aap.orgrxlist.comtexas.govfda.gov This process is primarily carried out by the enzyme carboxylesterase 1A1 (CES1A1) in the liver. drugbank.comnih.gov In vivo interconversion to the l-threo-enantiomer does not occur. rxlist.comfda.gov Minor metabolic pathways also exist, producing other inactive metabolites. drugbank.comnih.gov Studies with racemic methylphenidate show that about 80% of the dose is accounted for by ritalinic acid in urine. fda.govfda.gov
Primary Conversion to Dexmethylphenidate
Mass Balance and Excretion Studies in Preclinical Models
Mass balance studies, often using radiolabeled compounds, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. bioivt.com In a rodent mass balance study using [14C]-labeled serdexmethylphenidate, the compound was found to be extensively metabolized. fda.govfda.gov Only very small amounts of unchanged SDX were found in plasma and feces. fda.govfda.gov
The primary routes of excretion for the metabolites were urine and feces. fda.govfda.gov The active metabolite, d-MPH, was detected in plasma, while the inactive metabolite, ritalinic acid, was found in plasma, urine, and feces. fda.govfda.gov A human mass balance study showed that approximately 62% of the administered serdexmethylphenidate was excreted in urine (with about 0.4% as the unchanged drug) and around 37% in feces (with about 11% as the unchanged drug). aap.org
Comparative Pharmacokinetics of Prodrug and Active Metabolite in Preclinical Models
Pharmacokinetic studies in preclinical models compare the absorption, distribution, and elimination of the prodrug, serdexmethylphenidate, with its active metabolite, dexmethylphenidate.
Serdexmethylphenidate itself has very low oral bioavailability, estimated to be less than 3%. drugbank.comaap.orgdrugs.com This is due to its chemical nature as a quaternary pyridinium (B92312) salt, which results in poor permeability across cellular membranes. regulations.gov Following oral administration, the prodrug is minimally absorbed in its intact form. regulations.gov
The therapeutic effect is dependent on the conversion to dexmethylphenidate. The absorption of the released d-MPH is gradual. When SDX is administered alone, the peak plasma concentration (Tmax) of dexmethylphenidate is reached in approximately eight hours. drugbank.com In contrast, direct oral administration of dexmethylphenidate results in a much faster absorption, with peak concentrations reached in about 1 to 1.5 hours in a fasted state. fda.gov The slower conversion of SDX is designed to provide an extended duration of action. tandfonline.com
Table 1: Comparative Pharmacokinetic Parameters in Adults (Single Dose, Fasted)
| Parameter | Serdexmethylphenidate | Dexmethylphenidate |
|---|---|---|
| Tmax (Time to Peak Plasma Concentration) | ~2 hours drugbank.com | ~1-1.5 hours fda.gov |
| Mean Elimination Half-Life (t½) | ~5.7 hours drugbank.comaap.orgrxlist.com | ~2.2 hours fda.gov |
| Oral Bioavailability | < 3% drugbank.comaap.orgdrugs.com | 22-25% texas.govdrugs.com |
Once absorbed, both serdexmethylphenidate and its active metabolite dexmethylphenidate are distributed throughout the body. Plasma protein binding for both compounds is relatively low, at approximately 56% for serdexmethylphenidate and 47% for dexmethylphenidate. drugbank.comaap.org
The apparent volume of distribution (Vd) for serdexmethylphenidate is approximately 29.3 L/kg. drugbank.comaap.org For dexmethylphenidate, the Vd is about 2.65 L/kg following intravenous administration. nih.gov In a preclinical study in rats with radiolabeled SDX, radioactivity was widely distributed in tissues. The highest concentrations were observed in the uvea of the eye, kidney cortex and medulla, liver, gastric mucosa, and small intestine. fda.govfda.gov
Table 2: Distribution Characteristics
| Compound | Apparent Volume of Distribution (Vd) | Plasma Protein Binding |
|---|---|---|
| Serdexmethylphenidate | 29.3 L/kg drugbank.comaap.org | ~56% drugbank.comaap.org |
| Dexmethylphenidate | 2.65 L/kg (IV) nih.gov | ~47% drugbank.comaap.org |
Elimination Kinetics of the Prodrug and its Metabolites
The elimination kinetics of serdexmethylphenidate and its primary active metabolite, dexmethylphenidate, have been characterized in pharmacokinetic studies. Following a single oral administration of a combination product containing 52.3 mg of serdexmethylphenidate and 10.4 mg of dexmethylphenidate, the mean plasma terminal elimination half-life was approximately 5.7 hours for serdexmethylphenidate and 11.7 hours for dexmethylphenidate in healthy adults. drugbank.comnih.govrxlist.comnih.gov At steady-state conditions in healthy adults, the half-life of dexmethylphenidate was observed to be between 8.5 and 9.2 hours. drugbank.comnih.gov
The mean apparent clearance of serdexmethylphenidate following oral administration is approximately 3.6 L/hr/kg. drugbank.comrxlist.comnih.gov For its active metabolite, dexmethylphenidate, the mean clearance was determined to be 0.40 L/hr/kg after intravenous administration. rxlist.comnih.gov
Studies on the excretion of serdexmethylphenidate after oral dosing in humans have shown that approximately 62% of the initial dose is recovered in the urine and 37% in the feces. nih.govcorium.com Of the administered dose, about 0.4% is excreted as unchanged serdexmethylphenidate in the urine and 11% as unchanged serdexmethylphenidate in the feces. nih.govrxlist.comcorium.com The major metabolite, d-ritalinic acid, accounted for about 63% of the total recovered dose in both urine and feces. rxlist.comcorium.com For comparison, after an oral dose of racemic methylphenidate, about 90% of the radioactivity is recovered in the urine, with d,l-ritalinic acid being the main urinary metabolite, accounting for approximately 80% of the dose. rxlist.comcorium.com
Table 1: Pharmacokinetic Parameters of Serdexmethylphenidate and Dexmethylphenidate
| Parameter | Serdexmethylphenidate | Dexmethylphenidate |
|---|---|---|
| Mean Terminal Elimination Half-life | ~5.7 hours drugbank.comrxlist.comnih.govaap.org | ~11.7 hours drugbank.comrxlist.comnih.govaap.org |
| Mean Apparent Clearance | ~3.6 L/hr/kg drugbank.comrxlist.comnih.gov | 0.40 L/hr/kg (IV admin) rxlist.comnih.gov |
| Route of Elimination (Oral Dose) | ~62% in urine, ~37% in feces nih.govcorium.com | N/A |
| Unchanged Drug in Excreta (Oral Dose) | ~0.4% in urine, ~11% in feces nih.govrxlist.comcorium.com | N/A |
Analytical Methodologies for Quantitative and Qualitative Assessment
Chromatographic Techniques for Multi-Component Analysis
Chromatography is a fundamental technique for separating complex mixtures. For Serdexmethylphenidate (B610792), various chromatographic methods have been developed to analyze it simultaneously with Dexmethylphenidate (B1218549) and their potential degradation products. nih.govresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of Serdexmethylphenidate due to its precision, accuracy, and versatility. humanjournals.comijpsjournal.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. ijpsjournal.com
Several studies have established RP-HPLC methods coupled with Diode Array Detection (DAD) for the simultaneous determination of Serdexmethylphenidate and Dexmethylphenidate. nih.govresearchgate.net A DAD detector measures absorbance across a range of wavelengths, which is useful for identifying and assessing the purity of separated components. researchgate.net
One such method utilized a Waters X-bridge Shield RP18 column with an isocratic mobile phase consisting of a 5 mM phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio. nih.govresearchgate.net The analysis was performed at a flow rate of 1 mL/min with detection at 220 nm. nih.govresearchgate.net Another method employed a Std Discovery C18 column with a mobile phase of 0.01N Na2HPO4 buffer and acetonitrile (60:40 ratio) at a flow rate of 0.9 ml/min and detection at 228 nm. humanjournals.com These methods demonstrate the capability of HPLC-DAD to effectively separate and quantify Serdexmethylphenidate from related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. innovareacademics.in This makes it particularly valuable for identifying unknown compounds, elucidating their structures, and quantifying analytes at very low concentrations. innovareacademics.inscispace.com
For Serdexmethylphenidate, LC-MS/MS is instrumental in forced degradation studies to identify and characterize degradation products. researchgate.net While HPLC-DAD can separate these products, mass spectrometry provides the mass-to-charge ratio and fragmentation patterns necessary for structural confirmation. innovareacademics.inresearchgate.net This level of sensitivity is crucial for impurity profiling and ensuring the quality and stability of the drug substance. researchgate.net
Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective method for the separation and quantification of Serdexmethylphenidate. In this technique, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate, separating the components. nih.gov
A validated TLC-densitometry method for Serdexmethylphenidate and Dexmethylphenidate uses a mobile phase of methanol (B129727) and chloroform (B151607) (70:30, v/v) with UV scanning at 220 nm for detection. nih.govresearchgate.net For separating degradation products, a mobile phase of methanol, dichloroethane, and acetonitrile (60:20:20 v/v) on TLC aluminum silica plates 60 F254 has been successfully employed. nih.govresearchgate.net This method serves as a viable alternative to HPLC for specific analytical applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity
Method Validation Parameters for Research and Development
Validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. ijisrt.com Key validation parameters include linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. humanjournals.com This is determined by analyzing a series of standards at different concentrations and examining the correlation coefficient (r²) of the resulting calibration curve. researchgate.net For Serdexmethylphenidate, various analytical methods have established different linear ranges.
Table 1: Linearity and Calibration Range for Serdexmethylphenidate
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Source(s) |
|---|---|---|---|
| RP-HPLC | 6.525 - 39.15 | 0.999 | actascientific.com |
| RP-HPLC-DAD | 2.5 - 25 | 0.9998 | nih.gov |
| TLC-Densitometry | 5 - 25 (µ g/spot ) | 0.9997 | nih.gov |
This table is interactive. You can sort and filter the data.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. humanjournals.comijrpc.com These parameters indicate the sensitivity of the method. ijrpc.com They are often calculated based on the signal-to-noise ratio of the chromatogram or from the standard deviation of the response and the slope of the calibration curve. nih.govlongdom.org
Table 2: LOD and LOQ Values for Serdexmethylphenidate
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source(s) |
|---|---|---|---|
| RP-HPLC | 0.54 | 1.6 | ijnrd.org |
| RP-HPLC | 1.26 | 4.20 | ijrpc.com |
| RP-HPLC | 0.25 | 0.76 | actascientific.com |
| RP-HPLC-DAD | 0.051 | 0.165 | nih.gov |
| TLC-Densitometry | 0.184 (µ g/spot ) | 0.202 (µ g/spot ) | nih.gov |
This table is interactive. You can sort and filter the data.
Linearity and Calibration Range Determination
Development of Stability-Indicating Assays
The development of stability-indicating assay methods is a critical component of drug development, as mandated by ICH guidelines. These methods are designed to provide an accurate measure of the drug substance concentration, free from interference from any potential degradation products, impurities, or excipients. nih.govhumanjournals.com For Serdexmethylphenidate, several stability-indicating RP-HPLC methods have been developed to assess the drug's stability and to quantify it simultaneously with Dexmethylphenidate in bulk and pharmaceutical dosage forms. actascientific.comwjpsonline.com These methods are vital for determining the shelf-life and storage conditions for the drug product. humanjournals.com The specificity of these assays is confirmed by subjecting the drug to forced degradation conditions to ensure that any degradants formed are well-separated from the parent drug peak. humanjournals.comwjpsonline.com
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. nih.gov Serdexmethylphenidate has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. actascientific.comwjpsonline.com
Under acidic conditions, such as exposure to 2N HCl at 60°C for 30 minutes, Serdexmethylphenidate undergoes degradation. actascientific.comscispace.com Similarly, alkaline hydrolysis with 2N NaOH under the same conditions also results in degradation. actascientific.comscispace.com One study noted that Serdexmethylphenidate is labile to both acidic and alkaline hydrolysis. nih.govresearchgate.net Oxidative stress, induced by agents like 20% hydrogen peroxide at 60°C, also leads to degradation. actascientific.comhumanjournals.com Thermal degradation has been evaluated by exposing the drug solution to dry heat (e.g., 105°C for 1-6 hours), while photostability has been tested by exposure to UV light for 24 hours. actascientific.com In some studies, no significant degradation was observed under certain hydrolytic, thermal, and photolytic conditions, indicating the relative stability of the molecule under those specific stresses. humanjournals.com
| Stress Condition | Reagent/Method | Temperature | Duration | Observation | Source |
|---|---|---|---|---|---|
| Acid Hydrolysis | 2N HCl | 60°C | 30 mins | Degradation observed | actascientific.comhumanjournals.comscispace.com |
| Alkaline Hydrolysis | 2N NaOH | 60°C | 30 mins | Degradation observed | actascientific.comhumanjournals.comscispace.com |
| Oxidation | 20% H₂O₂ | 60°C | 30 mins | Degradation observed | actascientific.comhumanjournals.com |
| Thermal Degradation | Dry Heat (Oven) | 105°C | 1-6 hours | Degradation observed | actascientific.comwjpsonline.com |
| Photolytic Degradation | UV Chamber | Ambient | 24 hours | Degradation observed | actascientific.com |
| Neutral Hydrolysis | Water | 60°C | 1 hour | Degradation observed | actascientific.com |
Following forced degradation studies, the next crucial step is the characterization and identification of the resulting degradation products. This is often accomplished using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides information on the mass and fragmentation patterns of the degradants. researcher.life For Serdexmethylphenidate, degradation pathways have been proposed based on these analyses. nih.govresearchgate.net
In acidic degradation, Serdexmethylphenidate was found to hydrolyze into multiple products. nih.govresearchgate.net The primary degradation products identified include:
Dexmethylphenidate (d-MPH) : The active metabolite, formed by cleavage of the prodrug moiety. nih.govresearchgate.net
(R)-2-(R-2-methoxy-2-oxo-1-phenylethyl) piperidine-1-Carboxylic acid nih.gov
(S)-3-(1-Carboxy-2-hydroxyethyl-carbamoyl) 1-methyl pyridinium (B92312) chloride nih.gov
Under basic conditions (pH 11), Serdexmethylphenidate was observed to convert rapidly to Ritalinic acid , a pharmacologically inactive degradation product, without the detection of d-MPH. regulations.gov Ritalinic acid results from the cleavage of the methyl ester group on the Dexmethylphenidate portion of the molecule. regulations.gov Another potential inactive degradation product is SDX-acid , the carboxylic acid derivative formed from the hydrolysis of the methyl ester on Serdexmethylphenidate itself. regulations.gov The characterization of these products is confirmed using spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectroscopy, which help in elucidating their complete structures. nih.govresearchgate.net
Forced Degradation Studies Under Various Conditions (e.g., Acidic, Alkaline Hydrolysis)
Bioanalytical Methodologies for Preclinical Sample Quantification
For the quantification of Serdexmethylphenidate and its active metabolite, Dexmethylphenidate, in biological matrices such as plasma, robust and sensitive bioanalytical methods are required. tandfonline.comfda.gov Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are the standard for this purpose, offering high specificity and low limits of quantification. tandfonline.com
A validated LC-MS/MS method for the simultaneous quantification of Serdexmethylphenidate and d-MPH in plasma has been developed. tandfonline.com This method typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes from plasma components. tandfonline.com An internal standard, often a deuterated version of the analyte (e.g., SDX-d6), is used to ensure accuracy. tandfonline.com
The chromatographic separation is achieved using an HPLC column, such as a C18 or a chiral column, with gradient or isocratic elution. tandfonline.com Detection is performed with a triple quadrupole mass spectrometer, which monitors specific mass transitions for the analyte and internal standard, ensuring high selectivity. tandfonline.com The validation of these methods includes assessing parameters like linearity, precision, accuracy, selectivity, and stability in the biological matrix. tandfonline.comnih.gov For Serdexmethylphenidate, one such method demonstrated a lower limit of quantitation (LLOQ) of 0.100 ng/mL in plasma, with excellent intra- and inter-run precision and accuracy. tandfonline.com
| Parameter | Serdexmethylphenidate (SDX) | Source |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | tandfonline.com |
| Sample Preparation | Solid Phase Extraction (SPE) | tandfonline.com |
| Column | Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) | tandfonline.com |
| Detection | Sciex API 5000 Triple Quad LC-MS/MS | tandfonline.com |
| Validation Range | 0.100–100 ng/mL | tandfonline.com |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL | tandfonline.com |
| Intra-run Precision (%CV) | <7.4% | tandfonline.com |
| Inter-run Precision (%CV) | <6.2% | tandfonline.com |
| Intra-run Accuracy | 96.4% to 107.5% | tandfonline.com |
| Inter-run Accuracy | 99.0% to 102.8% | tandfonline.com |
Preclinical Pharmacological Investigations of Prodrug Design
In Vitro Studies on Prodrug Chemical and Enzymatic Stability
In vitro studies were crucial in characterizing the stability of serdexmethylphenidate (B610792) under various conditions, mimicking its potential journey through the body and exposure to different methods of tampering. These investigations provided foundational knowledge on its likelihood of conversion to d-MPH outside of the intended metabolic pathway.
Chemical Stability:
Hydrolytic experiments were conducted across a wide pH range, from 1 to 13, to assess the chemical stability of serdexmethylphenidate. regulations.govregulations.gov The results demonstrated that serdexmethylphenidate is remarkably stable in acidic and neutral environments. fda.govregulations.gov
pH 1-8: Serdexmethylphenidate remained stable for up to 24 hours with no detectable conversion to d-MPH or its inactive metabolite, ritalinic acid. fda.govregulations.gov
pH 9: At this slightly alkaline pH, serdexmethylphenidate was stable for at least one hour, with only minimal conversion to d-MPH observed after a minimum of six hours. fda.govregulations.govregulations.gov
pH 11: In a more alkaline solution, serdexmethylphenidate at a concentration of 5 mg/mL was rapidly converted to ritalinic acid, with no d-MPH detected. fda.govregulations.govregulations.gov However, at a higher concentration of 50 mg/mL, the hydrolysis to ritalinic acid was slower. regulations.govregulations.gov
These findings are significant as they suggest that attempts to extract d-MPH from serdexmethylphenidate using simple household acidic or basic solutions would be largely unsuccessful. fda.gov
Enzymatic Stability:
The stability of serdexmethylphenidate was also evaluated in various biological matrices to understand its potential for conversion before reaching its intended site of absorption.
Simulated Gastric and Intestinal Fluids: Serdexmethylphenidate was found to be stable in simulated gastric and intestinal fluids, indicating that it would likely pass through the upper gastrointestinal tract intact. regulations.gov
Human Blood and Plasma: The prodrug demonstrated stability in fresh human whole blood and plasma, with minimal formation of d-MPH. regulations.gov In whole blood, a slow disappearance of serdexmethylphenidate was noted at 90 minutes, with 73.8% remaining. regulations.gov
Human Tissue S9 Fractions: Serdexmethylphenidate was stable in human liver, kidney, intestinal, and lung S9 fractions, suggesting that it is not readily metabolized in these tissues. regulations.gov
Table 1: In Vitro Stability of Serdexmethylphenidate
| Condition | pH | Duration | Outcome |
| Acidic/Neutral | 1-8 | 24 hours | Stable, no d-MPH detected. fda.govregulations.gov |
| Mildly Alkaline | 9 | 1 hour | Stable. fda.govregulations.govregulations.gov |
| Mildly Alkaline | 9 | >6 hours | Minimal conversion to d-MPH. fda.govregulations.govregulations.gov |
| Alkaline | 11 | - | Rapid conversion to ritalinic acid, no d-MPH detected. fda.govregulations.govregulations.gov |
| Simulated Gastric Fluid | - | - | Stable. regulations.gov |
| Simulated Intestinal Fluid | - | - | Stable. regulations.gov |
| Human Whole Blood | - | 90 minutes | Slow disappearance (73.8% remaining), minimal d-MPH formation. regulations.gov |
| Human Plasma | - | - | Stable. regulations.gov |
| Human Liver, Kidney, Intestinal, Lung S9 Fractions | - | - | Stable. regulations.gov |
Animal Model Studies on Pharmacokinetic Profiles and Sustained Release Characteristics
Preclinical studies in animal models were instrumental in understanding the in vivo behavior of serdexmethylphenidate and its conversion to d-MPH. These studies provided evidence for its sustained-release characteristics.
Oral administration of serdexmethylphenidate in animal species resulted in a slow onset of action and a prolonged duration of d-MPH exposure in the bloodstream. tandfonline.comcorium.com This pharmacokinetic profile is a key feature of the prodrug design, aiming to provide a therapeutic effect that lasts for an extended period. wikipedia.org
In juvenile animal toxicity studies, serdexmethylphenidate was administered orally to juvenile rabbits for 6 months at high doses. rxlist.comnih.gov These studies, along with others in rats, helped to characterize the long-term effects of the compound. rxlist.comnih.gov
Mechanistic Investigations of Prodrug Conversion in Gastrointestinal Tract Models
The conversion of the inactive prodrug, serdexmethylphenidate, to the active moiety, d-MPH, is designed to occur primarily in the lower gastrointestinal tract. corium.comcorium.comdrugbank.comdrugs.com While the precise enzymes responsible for this conversion have not yet been identified, the delayed metabolism is a key aspect of its extended-release profile. regulations.govdrugbank.com
The oral bioavailability of intact serdexmethylphenidate is less than 3%, indicating that the majority of the prodrug is converted to d-MPH before it can be absorbed systemically. drugs.com This conversion process allows for a gradual release of d-MPH, which contributes to its prolonged therapeutic effect. corium.com
Pharmacological Strategies for Altering Abuse Potential Through Prodrug Design
A primary objective of developing serdexmethylphenidate was to create a formulation of d-MPH with a lower potential for abuse compared to existing immediate-release and some extended-release formulations. tandfonline.comcorium.com The prodrug design of serdexmethylphenidate incorporates several features intended to deter abuse via non-oral routes of administration. wikipedia.org
The rate and location of serdexmethylphenidate's conversion to d-MPH are central to its abuse-deterrent properties. The design as a prodrug that is primarily metabolized in the lower gastrointestinal tract leads to a gradual and sustained release of d-MPH following oral administration. wikipedia.orgcorium.com This slow onset of action is in contrast to the rapid "high" sought by individuals who abuse stimulants. tandfonline.com
Preclinical and clinical studies have demonstrated that attempts to bypass the intended oral route of administration and deliver serdexmethylphenidate via intranasal or intravenous routes result in significantly lower and delayed exposure to d-MPH compared to administering d-MPH directly. wikipedia.orggoogle.com
Intravenous Administration: Following intravenous administration, there is a notable lack of conversion of serdexmethylphenidate to d-MPH in the blood. regulations.gov This leads to very low plasma concentrations of the active d-MPH. tandfonline.comcorium.com The area under the curve (AUC) for d-MPH released from serdexmethylphenidate administered intravenously is significantly lower than that of an equivalent molar amount of unconjugated d-MPH. google.com
Table 2: Comparative Pharmacokinetics of Serdexmethylphenidate vs. d-Methylphenidate by Route of Administration
| Route of Administration | Serdexmethylphenidate | d-Methylphenidate | Key Finding |
| Oral | Slow, sustained release of d-MPH. tandfonline.comwikipedia.org | Rapid absorption. drugs.com | SDX provides extended duration of d-MPH exposure. tandfonline.comwikipedia.org |
| Intranasal | Limited conversion to d-MPH, lower d-MPH Cmax and AUC. regulations.govnih.govtandfonline.com | Rapid absorption, high d-MPH Cmax and AUC. nih.govtandfonline.com | SDX has lower abuse potential via this route. nih.govtandfonline.com |
| Intravenous | Lack of conversion to d-MPH, very low d-MPH plasma concentrations. tandfonline.comregulations.govcorium.com | Immediate high plasma concentrations of d-MPH. nih.govtandfonline.com | SDX has significantly lower abuse potential via this route. tandfonline.comnih.govtandfonline.com |
Advanced Drug Delivery and Formulation Science Research
Strategic Design Principles for Controlled and Extended Release Systems
Serdexmethylphenidate (B610792) (SDX) is a key component in advanced drug delivery systems, specifically designed as a prodrug of dexmethylphenidate (B1218549) (d-MPH). nih.govdrugbank.com This strategic design allows for a controlled and extended release of the active therapeutic agent, d-MPH. A formulation has been developed that combines SDX with immediate-release d-MPH, creating a product with a dual-action profile. corium.com This combination consists of 70% SDX and 30% immediate-release d-MPH, based on a fixed molar ratio. nih.govcorium.comfda.gov
The primary design principle behind this formulation is to achieve a rapid onset of therapeutic effect, followed by a prolonged duration of action. corium.com The immediate-release d-MPH component is intended to provide a quick initial rise in plasma concentrations of d-MPH. corium.compsychiatrictimes.com Subsequently, the SDX component, which is pharmacologically inert on its own, undergoes a gradual conversion to d-MPH. psychiatrictimes.comprnewswire.com This conversion process is designed to occur primarily in the lower gastrointestinal tract, leading to a slow and sustained release of d-MPH throughout the day. prnewswire.comfirstwordpharma.comprnewswire.com
This extended-release mechanism is a result of the time it takes for SDX to transit to the lower GI tract and then be enzymatically cleaved. oup.comcontemporarypediatrics.com The result is a pharmacokinetic profile characterized by a rapid initial increase in d-MPH levels, followed by a gradual decline, providing therapeutic coverage for an extended period, reportedly up to 13 hours. nih.govwikipedia.org This design aims to provide consistent symptom control from early in the day into the evening. nih.gov
The formulation is available in multiple dosage strengths to allow for flexible titration. corium.comprnewswire.com Research is also exploring the potential for a "super-extended duration" formulation of SDX with a therapeutic efficacy of up to 16 hours. wikipedia.org
Impact of Prodrug Formulations on Pharmacokinetic Profile Management
The use of a prodrug formulation, specifically serdexmethylphenidate (SDX), significantly influences the pharmacokinetic (PK) profile of the active drug, dexmethylphenidate (d-MPH). nih.govnih.gov SDX itself is inactive and must be converted to d-MPH in the body to exert its therapeutic effect. psychiatrictimes.comcambridge.org This conversion happens gradually in the lower gastrointestinal tract. prnewswire.comfirstwordpharma.com
A combination product containing both immediate-release d-MPH and SDX demonstrates a unique PK profile. corium.compsychiatrictimes.com Following oral administration, the immediate-release portion provides a rapid initial peak in d-MPH plasma concentrations. psychiatrictimes.com The SDX component, however, results in negligible d-MPH exposure for the first few hours. nih.gov This delayed conversion of the prodrug leads to a gradual, sustained release of d-MPH, which governs the mid- to late-day plasma concentrations. nih.govnih.gov
This dual-component system creates a single, smooth plasma concentration curve over a 24-hour period, avoiding the "two humps" or biphasic release seen with some other extended-release formulations. psychiatrictimes.com The initial rapid onset is followed by a very gradual decline in d-MPH levels. psychiatrictimes.com
Studies in healthy adults have characterized the PK parameters of d-MPH following administration of a combination product of SDX and d-MPH. The table below summarizes key findings from a study investigating different dosage strengths. nih.gov
| Treatment (SDX/d-MPH mg) | d-MPH Cmax (ng/mL) | d-MPH AUC0–24h (h*ng/mL) | d-MPH Tmax (hr) | d-MPH t1/2 (hr) |
| 26.1/5.2 | 7.1 ± 2.1 | 79.2 ± 23.4 | 4.0 (2.0-8.0) | 6.1 ± 1.6 |
| 39.2/7.8 | 9.8 ± 2.8 | 113.4 ± 32.8 | 4.0 (2.0-8.0) | 6.0 ± 1.5 |
| 52.3/10.4 | 13.8 ± 3.8 | 153.2 ± 47.9 | 4.0 (2.0-8.0) | 5.7 ± 1.1 |
Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. nih.gov
This data demonstrates dose proportionality, meaning that as the dose of the SDX/d-MPH combination increases, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of d-MPH increase proportionally. nih.govnih.gov This predictability is a key aspect of pharmacokinetic management, facilitating dose adjustments. nih.gov
Furthermore, studies have shown that with multiple doses, d-MPH reaches a steady state before the third dose, while the SDX prodrug reaches it after the first dose, with no accumulation of SDX observed. nih.govnih.gov
Novel Approaches for Spatially and Temporally Controlled Prodrug Activation
The activation of the prodrug serdexmethylphenidate (SDX) into its active form, dexmethylphenidate (d-MPH), is inherently designed for spatial and temporal control. prnewswire.comfirstwordpharma.com The primary mechanism for this control lies in the site-specific conversion of the prodrug.
Spatial Control:
SDX is specifically designed to be pharmacologically inactive until it reaches the lower gastrointestinal (GI) tract. prnewswire.comfirstwordpharma.com This spatial separation of activation is a key feature. In vitro studies have shown that SDX has little to no affinity for the monoaminergic reuptake transporters that d-MPH targets, confirming its inert nature prior to conversion. aap.org The conversion is believed to be an enzymatic process, although the specific enzymes involved have not been fully elucidated. nih.govdrugbank.com This targeted activation in the lower GI tract, as opposed to the stomach or upper small intestine, delays the release of the active drug. contemporarypediatrics.com This design also has implications for reducing the potential for abuse via non-oral routes, as insufflation or injection of SDX does not lead to efficient conversion to d-MPH. psychiatrictimes.comprnewswire.comwikipedia.org
Temporal Control:
The temporal, or time-based, control of d-MPH release from SDX is a direct consequence of its spatial activation. The transit time for the prodrug to reach the lower intestine naturally creates a delay in the onset of action from this component. oup.com Following oral intake, there is a lag time of several hours before significant levels of d-MPH derived from SDX appear in the plasma. nih.govpsychiatrictimes.com
One novel approach being investigated is the impact of nighttime versus morning dosing on the activation profile. A study found that nighttime administration of SDX resulted in an even more gradual rise in d-MPH concentrations compared to morning dosing. oup.com
The table below compares the pharmacokinetic parameters of d-MPH derived from SDX following morning and nighttime administration. oup.com
| Dosing Time | d-MPH Tmax (hr) | d-MPH Cmax (ng/mL) | d-MPH AUCinf (h*ng/mL) |
| Morning | ~7 | 26.8 | 557 |
| Nighttime | 15 | 22.0 | 594 |
This difference is likely due to slower intestinal transit and lower enzymatic activity during sleep, which further extends the delay in prodrug activation. oup.com This finding suggests that the timing of administration can be used as a tool to modulate the pharmacokinetic profile, offering a potential therapeutic strategy for conditions requiring different onset and duration of action. oup.com The technology behind the gradual conversion of SDX involves the cleavage of a ligand. azstarys-pro.com
Regulatory Science and Intellectual Property Considerations in Drug Development
Regulatory Pathways for Novel Prodrugs as New Molecular Entities
Serdexmethylphenidate (B610792) is a novel prodrug of dexmethylphenidate (B1218549). drugbank.com The U.S. Food and Drug Administration (FDA) has designated serdexmethylphenidate as a New Molecular Entity (NME), a classification for a drug that contains an active moiety that has not been previously approved by the FDA. regulations.govzevra.comregulations.gov This designation is significant as it provides a period of market exclusivity. zevra.com Specifically, as an NME, serdexmethylphenidate receives at least five years of market exclusivity, during which the FDA cannot approve a generic version of the drug. zevra.com
The regulatory pathway for serdexmethylphenidate involved its approval as part of a combination product, AZSTARYS®, which contains both serdexmethylphenidate and dexmethylphenidate. drugbank.comnih.gov This product was approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older. drugbank.comwikipedia.org The approval was granted in March 2021. nih.govwikipedia.org The New Drug Application (NDA) for this combination product was submitted through the 505(b)(2) pathway. bioworld.com This pathway allows the FDA to rely on data from previous studies on a similar, already-approved drug, in this case, dexmethylphenidate.
Scientific Basis for Controlled Substance Scheduling of Prodrugs
The controlled substance scheduling of a prodrug like serdexmethylphenidate is determined by its potential for abuse. nih.govnih.gov Serdexmethylphenidate itself is a prodrug, meaning it is inactive until it is metabolized in the body to the active compound, dexmethylphenidate. regulations.govpsychiatrictimes.com Dexmethylphenidate is a Schedule II controlled substance due to its high potential for abuse. kempharm.comnih.gov
However, serdexmethylphenidate has been classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA). nih.govkempharm.comfederalregister.gov This scheduling is based on a comprehensive eight-factor analysis conducted by the U.S. Department of Health and Human Services (HHS), which assesses the drug's abuse potential, legitimate medical use, and dependence liability. regulations.govwikipedia.orgkempharm.com
The scientific rationale for placing serdexmethylphenidate in Schedule IV stems from its pharmacological properties. regulations.gov As a prodrug, it has a delayed onset of action and must be metabolized in the lower gastrointestinal tract to become active. wikipedia.orgpsychiatrictimes.com This characteristic is believed to reduce its abuse potential, particularly through non-oral routes of administration like insufflation or injection, as these methods would not effectively convert the prodrug to its active form. wikipedia.orgnih.gov
Clinical studies have demonstrated that serdexmethylphenidate has a lower abuse potential compared to dexmethylphenidate. nih.govkempharm.comprnewswire.com The HHS concluded that serdexmethylphenidate's abuse potential is comparable to that of phentermine, another Schedule IV stimulant. regulations.govregulations.govkempharm.com
Patent Landscape Analysis and Protection Strategies for Prodrug Technology
The intellectual property of serdexmethylphenidate is protected by a number of U.S. patents. zevra.com These patents are listed in the FDA's "Approved Drug Products with Therapeutic Equivalence Evaluations," commonly known as the Orange Book. zevra.com This listing serves to protect the drug from patent infringement by potential generic competitors. zevra.com
The patent portfolio for serdexmethylphenidate covers various aspects of the drug, including its chemical composition, formulations, and methods of use. zevra.com This multi-faceted patent strategy provides a robust and long-lasting intellectual property shield.
Serdexmethylphenidate is protected by composition of matter patents, which cover the chemical structure of the molecule itself. zevra.com These are considered the strongest form of patent protection for a new drug. For instance, U.S. Patent No. 9,079,928 is a composition of matter patent for serdexmethylphenidate. zevra.com Several other patents also cover the composition of matter, some of which are slated to expire as late as 2037. zevra.combioworld.com
In addition to the core molecule, patents also cover specific formulations of serdexmethylphenidate, particularly its combination with dexmethylphenidate in the product AZSTARYS®. newdrugapprovals.orgpatsnap.comwipo.int These formulation patents can extend the period of market exclusivity even after the primary composition of matter patent expires.
Interactive Table: Key Patents for Serdexmethylphenidate
| Patent Number | Type | Expiration Date |
| U.S. Patent No. 9,079,928 | Composition of Matter | July 27, 2032 |
| U.S. Patent No. 10,584,112 | Composition of Matter and Method of Use | December 9, 2037 |
| U.S. Patent No. 10,584,113 | Composition of Matter and Method of Use | December 9, 2037 |
| U.S. Patent No. 10,759,778 | Method of Use | December 9, 2037 |
| U.S. Patent No. 10,858,341 | Composition of Matter and Method of Use | December 9, 2037 |
| U.S. Patent No. 10,954,213 | Composition of Matter | December 9, 2037 |
Note: Patent expiration dates may be subject to patent term extension. zevra.com
The intellectual property for serdexmethylphenidate also includes patents covering its methods of synthesis and use. newdrugapprovals.orgpatsnap.comwipo.intgoogle.comgoogle.com Patents for the synthesis process protect the specific chemical reactions and procedures used to manufacture the compound. google.comsmolecule.com
Methods of use patents cover the application of serdexmethylphenidate for treating specific medical conditions. zevra.comgoogle.com For example, patents have been granted for the use of serdexmethylphenidate in treating ADHD. google.com There are also ongoing investigations and patent applications for its use in treating other conditions, such as stimulant use disorder and excessive daytime sleepiness associated with central hypersomnia disorders, which could further expand its patent protection. wikipedia.orgbiospace.com
Composition of Matter and Formulation Patents
Influence of Prodrug Design on Regulatory Classification and Development Pathways
The design of serdexmethylphenidate as a prodrug has had a significant influence on its regulatory classification and development pathway. By creating a molecule that is inactive until it reaches the lower gastrointestinal tract, the developers aimed to create a product with a modified pharmacokinetic profile and potentially lower abuse potential compared to its parent drug, dexmethylphenidate. psychiatrictimes.comkempharm.com
This prodrug design was a key factor in the FDA's decision to classify serdexmethylphenidate as a New Molecular Entity (NME), which provided a period of market exclusivity. zevra.com The NME status acknowledges the novelty of the chemical entity, even though it is a derivative of a previously approved drug.
Furthermore, the prodrug design directly impacted its controlled substance scheduling. The delayed release of the active moiety, dexmethylphenidate, and the reduced potential for abuse via non-oral routes were critical pieces of evidence in the DEA's decision to place serdexmethylphenidate in Schedule IV, a less restrictive category than the Schedule II classification of its parent drug. wikipedia.orgnih.govkempharm.com This lower scheduling can have a positive impact on the perception and accessibility of the drug for patients and healthcare providers. kempharm.comkempharm.com
The development pathway also capitalized on the prodrug design. The combination of the extended-release prodrug (serdexmethylphenidate) with an immediate-release form of the active drug (dexmethylphenidate) in AZSTARYS® allows for both a rapid onset of action and an extended duration of effect. wikipedia.orgnewdrugapprovals.orggoodrx.com This approach addresses a clinical need for ADHD treatments that can provide symptom control throughout the day with a single dose. kempharm.com
Q & A
Q. What validated analytical methods are used to quantify Serdexmethylphenidate chloride and its degradation products in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for simultaneous quantification of this compound and its active metabolite, dexmethylphenidate. Stress testing under acidic, alkaline, oxidative, thermal, and hydrolytic conditions reveals degradation profiles:
Q. How does the prodrug design of this compound influence its metabolic activation?
this compound is a prodrug synthesized using ligand-activated therapy (LAT®), where dexmethylphenidate is covalently linked to a carrier molecule. Enzymatic cleavage in the gastrointestinal tract releases dexmethylphenidate gradually, enabling sustained therapeutic effects while reducing abuse potential . The delayed release mechanism requires pharmacokinetic studies to correlate in vitro hydrolysis rates with in vivo bioavailability .
Q. What synthetic pathways are documented for this compound?
Synthesis involves esterification of dexmethylphenidate with a chlorinated aryl carrier, optimized for stability and enzymatic cleavage efficiency. Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS), with purity validated via RP-HPLC (>98%) .
Advanced Research Questions
Q. How can researchers address discrepancies in stability data for this compound across different stress conditions?
Contradictions in degradation rates (e.g., 11.4% degradation under reductive vs. 2.1% under thermal stress) necessitate multivariate analysis to isolate variables like pH, temperature, and excipient interactions. Accelerated stability studies with controlled humidity and oxidation thresholds are recommended, paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts .
Q. What methodological considerations are critical for designing randomized controlled trials (RCTs) evaluating this compound in ADHD populations?
Key factors include:
- Blinding : Double-blind protocols to minimize bias, as seen in the Kollins et al. (2021) study comparing Serdexmethylphenidate with d-methylphenidate .
- Outcome measures : Composite endpoints (e.g., ADHD Rating Scale-IV scores, cognitive task performance) .
- Sample stratification : Subgroup analysis by age, comorbidities (e.g., autism spectrum disorder), and CYP2D6 metabolizer status to account for pharmacokinetic variability .
Q. What computational models best predict the delayed-release pharmacokinetics of this compound?
Compartmental pharmacokinetic/pharmacodynamic (PK/PD) models incorporating first-order enzymatic hydrolysis rates and absorption lag times are recommended. Parameter estimation should use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability, validated against clinical trial data .
Q. How can researchers optimize bioanalytical workflows to differentiate this compound from its metabolites in complex matrices?
High-resolution mass spectrometry (HRMS) with ion mobility separation enhances specificity in plasma and urine samples. Solid-phase extraction (SPE) protocols using mixed-mode sorbents improve recovery rates (>85%) for low-concentration metabolites. Method validation should adhere to FDA bioanalytical guidelines .
Methodological Guidelines
- Data interpretation : Use hierarchical regression models to distinguish between assay variability (e.g., ±2% in RP-HPLC ) and true pharmacological effects.
- Experimental replication : Follow CONSORT guidelines for clinical trials and ARRIVE 2.0 for preclinical studies to ensure reproducibility .
- Ethical compliance : For pediatric ADHD trials, incorporate assent protocols and monitor adverse events (e.g., appetite suppression, insomnia) per NIHM guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
